(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide (CAS 1164529-57-0) is a synthetic small molecule (MF: C₁₇H₁₃BrFNO₃; MW: 378.2 g/mol) characterized by a brominated 1,3-benzodioxole core conjugated to a 4-fluorobenzyl propenamide side chain. The compound belongs to a class of benzodioxole derivatives investigated as cannabinoid-1 (CB1) receptor inverse agonists for metabolic disorders.

Molecular Formula C17H13BrFNO3
Molecular Weight 378.197
CAS No. 1164529-57-0
Cat. No. B2484969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide
CAS1164529-57-0
Molecular FormulaC17H13BrFNO3
Molecular Weight378.197
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=C(C=C3)F)Br
InChIInChI=1S/C17H13BrFNO3/c18-14-8-16-15(22-10-23-16)7-12(14)3-6-17(21)20-9-11-1-4-13(19)5-2-11/h1-8H,9-10H2,(H,20,21)/b6-3+
InChIKeyFLPSLWVDXQANLL-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide (CAS 1164529-57-0): A Dual-Halogenated Benzodioxole Propenamide Building Block


(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide (CAS 1164529-57-0) is a synthetic small molecule (MF: C₁₇H₁₃BrFNO₃; MW: 378.2 g/mol) characterized by a brominated 1,3-benzodioxole core conjugated to a 4-fluorobenzyl propenamide side chain . The compound belongs to a class of benzodioxole derivatives investigated as cannabinoid-1 (CB1) receptor inverse agonists for metabolic disorders [1]. It is commercially available as a research-grade building block (≥95% purity) from suppliers including Key Organics Ltd. and AKSci .

Why Simple Benzodioxole or Propenamide Analogs Cannot Replace (E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide


Generic substitution among benzodioxole propenamides is precluded by the synergistic influence of the 6-bromo and 4-fluorobenzyl substituents on key molecular properties. The bromine atom increases molecular weight (+78.9 Da vs. non-halogenated analog CAS 1164510-31-9), elevates lipophilicity (estimated ΔlogP ≈ +0.6–0.8), and provides a heavy atom for anomalous X-ray scattering and a synthetic handle for Pd-catalyzed cross-coupling [1]. The 4-fluorobenzyl group further modulates π-stacking and metabolic stability relative to unsubstituted benzyl or alkyl amides [2]. Removing either halogen eliminates the dual-reactivity profile that distinguishes this compound for both biological probe design and late-stage diversification strategies.

Procurement-Decisive Quantitative Evidence for (E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide


Synthetic Versatility: The 6-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Absent in De-Bromo Analogs

The 6-bromo substituent on the benzodioxole ring provides a synthetic handle compatible with Suzuki-Miyaura and other Pd-catalyzed cross-coupling protocols, enabling late-stage diversification into biaryl or substituted derivatives [1]. The direct non-brominated analog (CAS 1164510-31-9) lacks this reactivity handle, limiting downstream SAR exploration to modifications on the amide side chain only. Literature precedent confirms that 6-bromo-1,3-benzodioxole substrates participate in Suzuki-Miyaura couplings with aryl boronic acids to produce diverse derivatives in 33–89% isolated yields [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight Relative to Non-Brominated Analog

Introduction of bromine at the 6-position increases the molecular weight from 299.3 g/mol (CAS 1164510-31-9) to 378.2 g/mol (target compound) and is predicted to elevate the octanol-water partition coefficient (logP) by approximately +0.6 to +0.8 log units . This shift in lipophilicity can influence membrane permeability, protein binding, and metabolic clearance, providing a distinct physicochemical profile for applications where intermediate lipophilicity is desired [1].

Physicochemical Properties Drug Design ADME Prediction

Class-Level Pharmacological Relevance: Benzodioxole Propenamides are Documented CB1 Receptor Inverse Agonists

The core benzodioxole-propenamide scaffold to which the target compound belongs was identified through TOPAS de novo design and experimentally validated as a novel CB1 receptor inverse agonist series [1][2]. Optimized analogs in this class demonstrated nanomolar CB1 binding affinity (Ki as low as 4 nM for compound (R)-130), reversed CP-55940-induced hypothermia in NMRI mice, and reduced body-weight gain and fat mass in diet-induced obese Sprague-Dawley rats [1]. While direct biological data for CAS 1164529-57-0 has not been published, its structural congruence with the validated pharmacophore—including the (E)-propenamide linker and substituted benzyl amide—supports its use as a probe or intermediate for CB1-targeted research.

Cannabinoid Receptor Obesity Metabolic Disease

Heavy Atom Advantage: Bromine Facilitates Experimental Structure Determination by X-ray Crystallography

The presence of a bromine atom (atomic number 35) provides significant anomalous scattering for experimental phasing in protein-ligand co-crystallography [1]. The non-halogenated analog (CAS 1164510-31-9) lacks any atom with comparable anomalous signal (fluorine, atomic number 9, contributes negligible anomalous dispersion at standard wavelengths). Bromine allows reliable SAD/MAD phasing and unambiguous electron density assignment of ligand binding poses, which is critical for structure-based drug design [2].

Structural Biology Crystallography Fragment-Based Drug Discovery

High-Value Application Scenarios for (E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide


Diversifiable Core for CB1 Receptor SAR Library Synthesis

Researchers building a focused library of CB1 receptor inverse agonists can use the target compound as a diversifiable intermediate. The 6-bromo substituent permits Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or vinyl groups at position 6, generating analogs that probe the CB1 receptor's lipophilic sub-pocket. This strategy complements the published benzodioxole series (J. Med. Chem. 2008, 51, 2115–2127), which primarily explored variations on the dioxole 2-position rather than the aromatic ring itself. The 4-fluorobenzyl amide further provides a benchmark substituent for evaluating amide-side SAR [1].

Heavy-Atom Co-Crystallography Probe for Fragment-Based Drug Discovery

The intrinsic bromine atom makes this compound an ideal probe for co-crystallization with CB1 receptor or other target proteins. The strong anomalous signal (f″ ≈ 1.3 e⁻ at Cu Kα) enables unambiguous ligand pose assignment without additional derivatization, significantly reducing the experimental burden in fragment screening campaigns. Compared to non-halogenated analogs (e.g., CAS 1164510-31-9), this compound provides phasing-quality anomalous data while retaining the benzodioxole pharmacophore essential for target engagement [2].

Physicochemical Benchmarking in ADME Profiling Panels

With a predicted clogP ≈ 3.0–3.5 and MW = 378.2 g/mol, this compound occupies a distinct property space relative to the non-brominated congener (clogP ≈ 2.4–2.9, MW = 299.3). Procurement of both compounds permits matched-pair analysis to isolate the impact of bromine substitution on membrane permeability, metabolic stability, and plasma protein binding. Such systematic matched-pair studies are essential for refined ADME predictive models and for deconvoluting halogen effects from scaffold effects .

Synthetic Methodology Development Using Benzodioxole Substrates

The combination of a brominated benzodioxole ring and an α,β-unsaturated amide provides a versatile substrate for developing new synthetic methodologies. The compound can serve as a model electrophile for investigating chemoselectivity in sequential cross-coupling/Michael addition sequences, or as a benchmark substrate for optimizing Pd-catalyzed coupling conditions on electron-rich benzodioxole systems. Published protocols using related 6-bromo-1,3-benzodioxole substrates have demonstrated yields up to 89% in Suzuki-Miyaura couplings, establishing a baseline for further method development [3].

Quote Request

Request a Quote for (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.